(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
Description
The compound (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic molecule combining a benzo[d]thiazole scaffold with a coumarin (2-oxo-2H-chromene) moiety. Its structure features:
- A Z-configuration imine linkage between the benzo[d]thiazole and coumarin units.
- 3-allyl and 4-ethoxy substituents on the benzo[d]thiazole ring.
- A carboxamide bridge connecting the two aromatic systems.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-12-24-19-17(27-4-2)10-7-11-18(19)29-22(24)23-20(25)15-13-14-8-5-6-9-16(14)28-21(15)26/h3,5-11,13H,1,4,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCNOVWIRLGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be classified as a benzo[d]thiazole derivative with significant structural features that contribute to its biological activity. Its molecular formula is , and it possesses a molecular weight of 499.6 g/mol. The presence of functional groups such as amides, thiazoles, and chromenes enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties . For example, derivatives in the benzothiazole class have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties . In vitro assays revealed that these compounds exhibit activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. This suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects . In various models of inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent studies highlight the potential of this compound as a neuroprotective agent . It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease. By preventing the breakdown of acetylcholine, this compound may enhance cholinergic neurotransmission, thus improving cognitive function in neurodegenerative models .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory processes and neurotransmission.
- Receptor Modulation : It may modulate the activity of receptors related to neurotransmission, contributing to its neuroprotective effects.
- Scavenging Free Radicals : The structural components allow it to effectively neutralize reactive oxygen species (ROS), thus mitigating oxidative damage.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Neurodegenerative Disease Models : In animal studies, administration of the compound resulted in improved memory and learning capabilities compared to control groups, indicating its potential use in treating Alzheimer's disease .
- In Vitro Antimicrobial Testing : A series of derivatives were tested against common pathogens, with results showing significant inhibition at concentrations below 50 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Data Summary
| Biological Activity | Assay Type | IC50/MIC Values |
|---|---|---|
| Antioxidant | DPPH Scavenging | < 50 µg/mL |
| Antimicrobial | MIC Assays | 6–50 µg/mL |
| Anti-inflammatory | COX Inhibition | IC50 = 10 µM |
| Neuroprotective | AChE Inhibition | IC50 = 0.012 µM |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties.
Testing Against Pathogens:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 100 μg/mL.
- Escherichia coli: MIC of 250 μg/mL.
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Cell Line Testing:
In vitro studies have demonstrated cytotoxic effects against:
- A549 (Lung Cancer): IC50 values ranging from 0.85 to 6.75 μM.
- HCC827: IC50 values between 5.13 and 20.46 μM.
Mechanism of Action:
The proposed mechanism involves binding to DNA within the minor groove, disrupting replication and transcription processes crucial for tumor growth.
Antidiabetic Activity
Recent studies have highlighted the compound's ability to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK), which plays a vital role in cellular energy homeostasis.
Mechanism of Action:
Activation of AMPK leads to increased glucose uptake in muscle cells and enhanced insulin secretion in pancreatic β-cells, suggesting potential therapeutic benefits for managing diabetes.
Data Summary
| Activity Type | Test Organisms | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 0.85 - 6.75 μM | |
| HCC827 | 5.13 - 20.46 μM | ||
| Antimicrobial | Staphylococcus aureus | MIC: 100 μg/mL | |
| Escherichia coli | MIC: 250 μg/mL |
Case Studies
A notable case study involved the synthesis of various benzothiazole derivatives, including this compound. Modifications in alkyl chain length and electronic properties were found to significantly enhance both antitumor and antimicrobial efficacy. For instance, derivatives with longer alkyl chains exhibited improved interactions with biological targets, leading to enhanced potency against cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several structurally related compounds, enabling a comparative analysis of core motifs, substituents, and synthetic outcomes.
Key Observations:
Core Heterocycles: The target compound uniquely combines a benzo[d]thiazole and coumarin, whereas compounds are based on thiazolidinone-acetamide hybrids . The compound features an indole-thiosemicarbazide scaffold, which shares a hydrazine-derived linkage but lacks the coumarin unit .
Substituent Effects :
- The allyl and ethoxy groups on the target’s benzo[d]thiazole may enhance lipophilicity compared to the chlorobenzylidene (Compound 9) or nitrofuryl (Compound 12) groups in .
- The coumarin moiety in the target compound could confer fluorescence properties absent in the and analogs.
Synthetic Efficiency :
- compounds show variable yields (53–90%), influenced by substituent bulk and reaction conditions. The nitro-furyl derivatives (Compounds 12–13) had the lowest yields (~53–58%), likely due to steric or electronic challenges . The target compound’s synthesis efficiency remains unquantified in the evidence.
Thermal Stability :
- Melting points for compounds correlate with substituent polarity; e.g., the indole-containing Compound 10 has the highest melting point (206–207°C) due to strong intermolecular interactions . The target compound’s melting point is unreported but may differ due to its coumarin unit.
Research Findings and Implications
- Structural Uniqueness: The target compound’s coumarin-benzo[d]thiazole hybrid distinguishes it from ’s thiazolidinones and ’s indole derivatives.
- Synthetic Challenges: The Z-configuration and allyl/ethoxy groups could complicate synthesis compared to simpler thiazolidinone derivatives. highlights the sensitivity of yields to substituent choice, suggesting similar challenges for the target compound .
- Biological Relevance: While notes pharmaceutical applications for isatin-thiosemicarbazones (e.g., anticancer or antimicrobial activity), the coumarin unit in the target compound may broaden its utility to anticoagulant or fluorescent probe development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
